Epicorynoxidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Epicorynoxidine can be synthesized through the oxidation of tetrahydropalmatine. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the N-oxide functionality . The reaction typically requires a solvent like acetic acid and is carried out at room temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound involves the extraction of tetrahydropalmatine from Corydalis koidzumiana, followed by its chemical oxidation. The extraction process includes solvent extraction and purification steps to isolate tetrahydropalmatine, which is then subjected to oxidation under optimized conditions to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Epicorynoxidine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to tetrahydropalmatine.
Substitution: Substitution reactions can occur at the methoxy groups or the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher N-oxide derivatives.
Reduction: Tetrahydropalmatine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Epicorynoxidine has several scientific research applications:
Neurodegenerative Diseases: It is studied for its potential in treating diseases like Alzheimer’s and Parkinson’s due to its cytotoxic effects on certain cell lines.
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and potential as a therapeutic agent.
Mechanism of Action
Epicorynoxidine exerts its effects primarily through its interaction with cellular targets involved in neurodegenerative diseases. It has been shown to exhibit cytotoxic effects on P-388 cell lines, suggesting its potential to induce cell death in certain cancerous cells . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular oxidative stress mechanisms and apoptosis pathways .
Comparison with Similar Compounds
Corynoxidine: An isomer of epicorynoxidine, differing in the B/C ring juncture.
Tetrahydropalmatine: The parent compound from which this compound is derived.
Other N-oxide derivatives: Compounds with similar N-oxide functionalities.
Uniqueness: this compound is unique due to its specific structural configuration and its potent cytotoxic effects on certain cell lines, making it a valuable compound for research in neurodegenerative diseases and cancer .
Biological Activity
Epicorynoxidine is a natural alkaloid predominantly derived from species of the Corydalis genus, known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a tetrahydroprotoberberine alkaloid. Its structural characteristics include:
- Molecular Formula : C₁₉H₂₃N₃O₄
- Molecular Weight : 357.41 g/mol
- Chemical Structure : The compound features a complex ring system typical of alkaloids, which contributes to its biological activity.
Cytotoxic Activity
This compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes its activity:
Cell Line | ED50 (μg/mL) | Reference |
---|---|---|
P-388 (mouse lymphocytic leukemia) | 25.53 | MedChemExpress |
Other tested lines | Varies | ResearchGate |
The ED50 value indicates the effective dose required to inhibit cell growth by 50%, demonstrating significant potency in cytotoxicity.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest potential pathways:
- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of cancer cells, potentially through apoptosis induction.
- Interaction with Neurotransmitter Systems : Research indicates that alkaloids from Corydalis may modulate neurotransmitter systems, which could contribute to their analgesic and anti-inflammatory properties .
Case Studies and Research Findings
- Cytotoxicity in Cancer Research : A study highlighted the cytotoxic effects of this compound on P-388 cells, providing a foundation for further exploration in cancer therapeutics .
- Traditional Uses : In traditional Chinese medicine, Corydalis species have been utilized for pain relief and treatment of various ailments. The presence of this compound in these plants supports its potential therapeutic applications .
- Pharmacological Investigations : Additional research has focused on isolating other active compounds from Corydalis that may work synergistically with this compound to enhance its efficacy against specific diseases .
Properties
IUPAC Name |
(7R,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMUDHNCZHUKC-HTAPYJJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@+]3(C2)[O-])OC)OC)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural difference between corynoxidine and epicorynoxidine?
A1: Both corynoxidine and this compound are N-oxides of 1-tetrahydropalmatine. The only structural difference between them lies in the B/C ring juncture. [] This subtle difference can potentially lead to variations in their biological activity and pharmacological properties.
Q2: What is the known biological activity of this compound?
A2: While the provided abstracts do not directly address the biological activity of this compound, they highlight that similar compounds isolated from Corydalis tashiroi exhibit cytotoxic activities against various cancer cell lines, including P-388, KB16, A549, and HT-29. [] This suggests that this compound, due to its structural similarity, might also possess potential anticancer properties. Further research is needed to investigate its specific mechanisms of action and potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.